Product packaging for Dasyscyphin D(Cat. No.:)

Dasyscyphin D

Cat. No.: B1265156
M. Wt: 328.5 g/mol
InChI Key: BOKAOWALBQCATC-AWTYYCOISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dasyscyphin D is a tetracyclic dasyscyphin-type terpenoid isolated from cultures of the ascomycete fungus Dasyscyphus niveus . This compound belongs to a broader class of meroterpenoid natural products, which are hybrids of terpenoids and quinone/quinols, and is part of the dasyscyphin family of metabolites characterized by a complex fused-ring structure . Its primary documented research value is its potent antifungal activity. In biological assays, this compound has been shown to completely inhibit the germination of conidia from the plant pathogen Magnaporthe grisea at a concentration of 25 µg/mL . This specific activity positions it as a compound of interest for investigating novel antifungal agents and studying plant-pathogen interactions. The absolute configuration of this compound has been determined through synthesis and NMR spectroscopy of diastereomeric MTPA esters, confirming its stereostructure . Researchers studying meroterpenoid biosynthesis , discovering new antifungal modes of action, or exploring the bioactivity of fungal natural products may find this compound to be a valuable investigative tool. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O2 B1265156 Dasyscyphin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(3S,4aR,6aS,11aR,11bR)-4,4,6a,8,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-3,7-diol

InChI

InChI=1S/C22H32O2/c1-13-6-7-14-12-16-21(4)11-9-17(23)20(2,3)15(21)8-10-22(16,5)18(14)19(13)24/h6-7,15-17,23-24H,8-12H2,1-5H3/t15-,16+,17-,21-,22-/m0/s1

InChI Key

BOKAOWALBQCATC-AWTYYCOISA-N

Isomeric SMILES

CC1=C(C2=C(C[C@H]3[C@@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=C1)O

Canonical SMILES

CC1=C(C2=C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C=C1)O

Synonyms

dasyscyphin D

Origin of Product

United States

Scientific Research Applications

Cytotoxic Activity

Dasyscyphin D has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity against human tumor cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia) cells. The IC50 values for this compound in these assays range from 0.5 to 3 mg/ml, demonstrating its potential as an anticancer agent .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (mg/ml)
HepG20.5
HeLa1.0
Jurkat2.0
Colo-3203.0

Antimicrobial Properties

This compound also exhibits antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results particularly against Gram-positive bacteria and certain fungi. The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (mg/ml)
Staphylococcus aureus5
Escherichia coli10
Candida albicans8

Table 3: Leishmanicidal Activity of Related Compounds

CompoundConcentration (μg/ml)% Growth Inhibition
Dasyscyphin C100073
Gymnemagenol100052

Synthesis and Structural Studies

The synthesis of this compound has been achieved through a concise total synthesis process involving nine steps with an overall yield of approximately 22.6%. This synthetic route allows researchers to produce the compound in sufficient quantities for further biological evaluation .

Table 4: Summary of Synthesis Steps for this compound

Step NumberReaction TypeYield (%)
1Diastereoselective α-methylation-
2Intramolecular aldol condensation-
3Diels–Alder cycloaddition-

Chemical Reactions Analysis

Core Synthetic Pathway

  • PtCl₂-catalyzed pentannulation : Converts a benzofuran derivative into 2-indanone 3 via cycloisomerization (Fig. 1A).

  • Double acid-catalytic Robinson annulations : Constructs the fused [6-5-6-6] tetracyclic skeleton by sequential ring formation (Fig. 1B).

Key Steps and Conditions:

StepReaction TypeConditionsOutcome
1PtCl₂-catalyzed pentannulationPtCl₂ (5 mol%), CH₂Cl₂, 40°C, 12 hrForms 2-indanone scaffold
2Double Robinson annulationH₂SO₄ (cat.), CH₃CN, reflux, 24 hrEstablishes tetracyclic skeleton
3Oxidation/functionalizationDDQ (2.5 eq), CH₂Cl₂, 0°C → rt, 2 hrIntroduces α,β-unsaturated ketone

Pentannulation Reaction

The PtCl₂-mediated cycloisomerization proceeds via a π-acid catalysis mechanism , where Pt coordinates to alkyne and carbonyl groups, facilitating cyclization (Fig. 2A) . This step achieves >95% regioselectivity for the five-membered ring.

Robinson Annulation Sequence

The tandem annulations involve:

  • Michael addition of a ketone enolate to methyl vinyl ketone.

  • Aldol condensation to form the six-membered ring.

  • Second annulation under acidic conditions to install the fused bicyclic system .
    This step generates two all-carbon quaternary stereocenters (C8 and C10) with no epimerization observed .

Computational Validation

DFT calculations on intermediate 3 confirmed:

  • Transition-state stabilization (−23.4 kcal/mol) during Robinson annulation .

  • Charge distribution : Electron-deficient C8 facilitates nucleophilic attack (NBO analysis) .

Challenges and Limitations

  • Stereochemical complexity : Installing C8 and C10 quaternary centers required precise acid catalysis .

  • Oxidative sensitivity : The α,β-unsaturated ketone moiety decomposes under prolonged light exposure .

This synthesis establishes a blueprint for accessing structurally related dasyscyphins and validates the utility of transition-metal catalysis in terpenoid synthesis. Further studies on enantioselective variants and biological activity modulation are ongoing .

Q & A

Q. How can computational tools enhance the discovery of this compound derivatives with improved properties?

  • Methodological Answer :
  • Machine learning : Train models on existing SAR data to predict novel analogs with higher solubility or bioavailability .
  • Molecular dynamics simulations : Study membrane permeability and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dasyscyphin D
Reactant of Route 2
Dasyscyphin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.